molecular formula C27H35N5O B3814255 N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide

N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No.: B3814255
M. Wt: 445.6 g/mol
InChI Key: PGBADHFPPXVBOY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzotriazole, a piperidine, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzotriazole ring, the formation of the piperidine ring, and the coupling of these rings with the other components of the molecule. The exact synthetic route would depend on many factors, including the desired yield, the availability of starting materials, and the specific properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzotriazole and piperidine rings are likely to be planar, while the cyclopentyl group could adopt a puckered conformation. The overall shape of the molecule could be influenced by the presence of the amide group, which can participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. For example, the benzotriazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions under certain conditions . The amide group could be hydrolyzed to form a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility in different solvents would depend on the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Properties

IUPAC Name

N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O/c1-20-6-2-3-7-22(20)14-17-31-15-12-21(13-16-31)19-32(24-8-4-5-9-24)27(33)23-10-11-25-26(18-23)29-30-28-25/h2-3,6-7,10-11,18,21,24H,4-5,8-9,12-17,19H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBADHFPPXVBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN2CCC(CC2)CN(C3CCCC3)C(=O)C4=CC5=NNN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide
Reactant of Route 5
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide

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